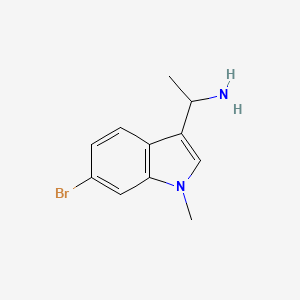
1-(6-Bromo-1-methyl-1H-indol-3-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1-methyl-1H-indol-3-YL)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a bromine atom at the 6th position, a methyl group at the 1st position, and an ethanamine group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1-methyl-1H-indol-3-YL)ethan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . The bromination at the 6th position can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The methylation at the 1st position can be achieved using methyl iodide and a base such as potassium carbonate . Finally, the ethanamine group can be introduced through a nucleophilic substitution reaction using ethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-1-methyl-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding indole-3-carboxylic acids or ketones.
Reduction: Corresponding indole-3-ethanols.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromo-1-methyl-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1-methyl-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, leading to its observed biological activities . The bromine atom and the ethanamine group can further modulate its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-ethanamine: Lacks the bromine atom at the 6th position.
6-Bromo-1H-indole-3-ethanamine: Lacks the methyl group at the 1st position.
1-(6-Bromo-1H-indol-3-YL)ethan-1-amine: Lacks the methyl group at the 1st position.
Uniqueness
1-(6-Bromo-1-methyl-1H-indol-3-YL)ethan-1-amine is unique due to the presence of both the bromine atom at the 6th position and the methyl group at the 1st position, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(6-bromo-1-methylindol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13BrN2/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-7H,13H2,1-2H3 |
InChI Key |
CONBICMDHGODJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(C2=C1C=CC(=C2)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13297895.png)

amine](/img/structure/B13297916.png)
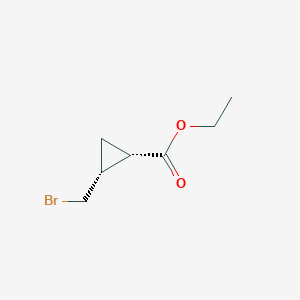
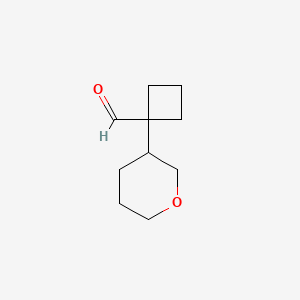
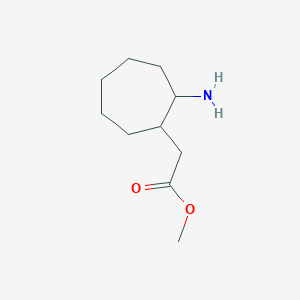
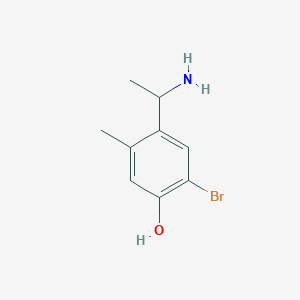
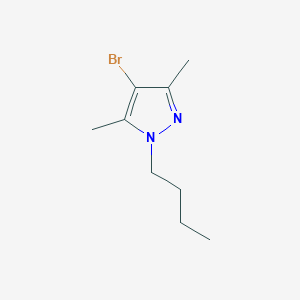
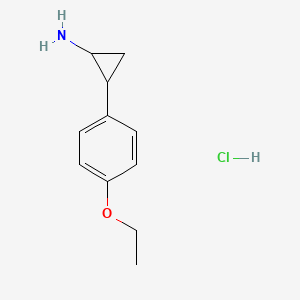
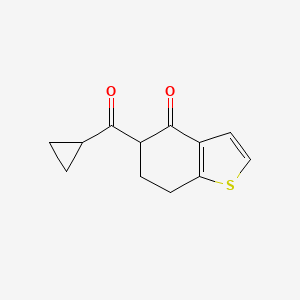

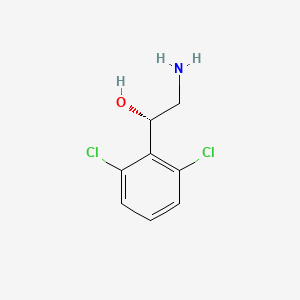
![Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate](/img/structure/B13297986.png)
